Acyclic Sulfamide Architecture vs. Cyclic Sulfamide Gamma-Secretase Inhibitors: Conformational Flexibility and Synthetic Accessibility
The target compound possesses an acyclic sulfamoyl-amino acid architecture, in contrast to the N-trifluoroethyl-substituted cyclic sulfamides reported by Sparey et al. (2005) as gamma-secretase inhibitors [1]. The cyclic series demonstrated subnanomolar in vitro gamma-secretase inhibitory activity (IC50 < 1 nM for the most potent analog) and achieved a reduction in brain Aβ40 levels in APP-YAC transgenic mice following oral dosing. The acyclic scaffold of CAS 1593054-77-3 introduces rotatable bonds at the sulfamide nitrogen–glycine junction, resulting in greater conformational自由度 compared to the constrained cyclic system. This fundamental architectural difference determines whether the molecule can adopt the bioactive conformation required for gamma-secretase inhibition versus serving as a versatile synthetic intermediate.
| Evidence Dimension | Molecular scaffold topology (acyclic vs. cyclic sulfamide) |
|---|---|
| Target Compound Data | Acyclic sulfamoyl-glycine scaffold; 6 rotatable bonds (estimated from structure); no ring constraint on sulfamide moiety |
| Comparator Or Baseline | Cyclic N-trifluoroethyl sulfamides (Sparey et al. 2005, Bioorg Med Chem Lett); constrained bicyclic or spirocyclic sulfamide core; IC50 < 1 nM for most potent analog in gamma-secretase assay |
| Quantified Difference | Cyclic constraint produces subnanomolar target engagement vs. acyclic scaffold predicted to lack this binding conformation. Quantitative binding data for the acyclic analog are not available in the public domain as of the search date. |
| Conditions | In vitro gamma-secretase enzymatic assay; in vivo APP-YAC transgenic mouse model (for cyclic series only) |
Why This Matters
This structural distinction determines whether the compound is procured for target-based drug discovery (where cyclic constraint may be essential) or as a synthetic building block for diversification (where acyclic flexibility is advantageous).
- [1] Sparey T, Beher D, Best J, et al. Cyclic sulfamide gamma-secretase inhibitors. Bioorg Med Chem Lett. 2005;15(19):4212-4216. doi:10.1016/j.bmcl.2005.06.084. PMID: 16054361. View Source
